

An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenylglyoxal
hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound that has garnered interest in medicinal chemistry and organic synthesis.^[1] Its structure, featuring a phenyl ring with two methoxy groups at the 3 and 4 positions and a hydrated glyoxal moiety, provides a unique platform for the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

3,4-Dimethoxyphenylglyoxal hydrate is the hydrated form of 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde. The presence of water molecules integrated into its structure is a key characteristic.^[1]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate	[2]
Synonyms	3,4-Dimethoxyphenylglyoxal hydrate, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate, Veratraldehyde glyoxal hydrate	[2]
CAS Number	163428-90-8, 1138011-18-3	[2]
Molecular Formula	C ₁₀ H ₁₂ O ₅	[2]
Molecular Weight	212.20 g/mol	[2]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C(=O)C=O)OC.O</chem>	[2]
InChI Key	HVXVAKHTLMPFDQ-UHFFFAOYSA-N	[2]

Table 2: Physical Properties of the Anhydrous Form

Property	Value	Source
Boiling Point	306.7 °C at 760 mmHg	
Density	1.167 g/cm ³	
Flash Point	134.7 °C	
Refractive Index	1.511	

Synthesis

The most common and established method for the preparation of **3,4-Dimethoxyphenylglyoxal hydrate** is the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde).[1] This transformation is a key step and can be achieved using various

oxidizing agents, with selenium dioxide (SeO_2) being a frequently employed reagent in a reaction known as the Riley oxidation.^{[1][3]}

Experimental Protocol: Riley Oxidation of 3,4-Dimethoxybenzaldehyde

This protocol is a general procedure for the Riley oxidation and can be adapted for the synthesis of **3,4-Dimethoxyphenylglyoxal hydrate**.

Materials:

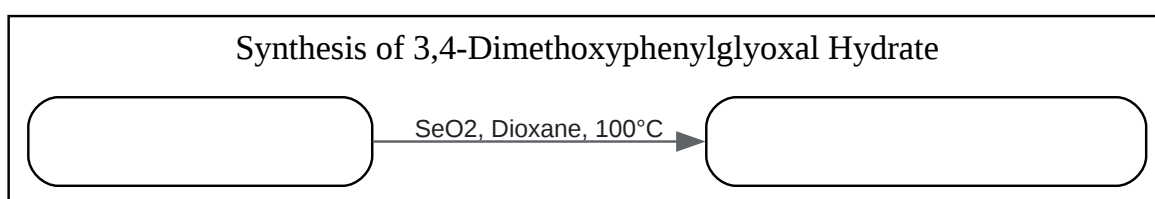
- 3,4-Dimethoxybenzaldehyde
- Selenium dioxide (SeO_2)
- 1,4-Dioxane
- Diethyl ether
- Celite
- Silica gel for column chromatography

Procedure:

- In a pressure tube, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in 1,4-dioxane.
- Add selenium dioxide (a stoichiometric excess, e.g., 2.0 eq) to the solution at room temperature.
- Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.
- Maintain the reaction at this temperature for several hours (e.g., 7 hours), monitoring the reaction progress by a suitable method like TLC.
- After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.

- Filter the suspension through a short pad of Celite to remove the selenium byproduct, and wash the pad with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by flash column chromatography on silica gel to obtain **3,4-Dimethoxyphenylglyoxal hydrate**.

Diagram 1: Reaction Scheme for the Synthesis of **3,4-Dimethoxyphenylglyoxal Hydrate**



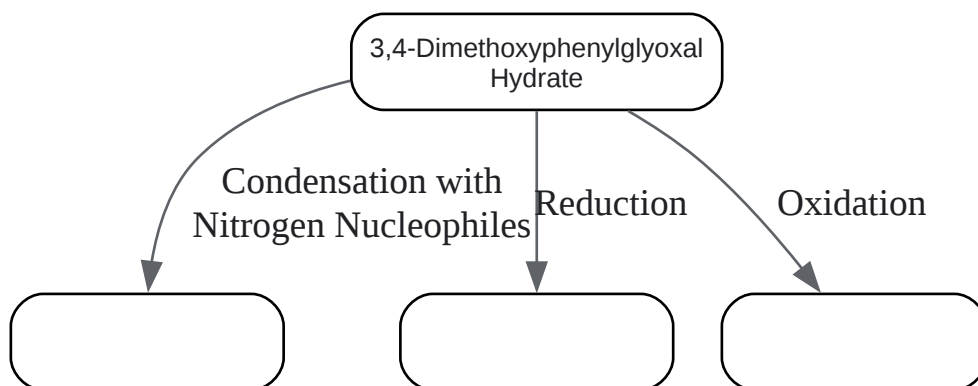
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Caption: Synthesis of **3,4-Dimethoxyphenylglyoxal Hydrate** via Riley Oxidation.

Reactivity and Applications in Synthesis

3,4-Dimethoxyphenylglyoxal hydrate is a valuable building block in organic synthesis due to the reactivity of its glyoxal moiety.^[1] It readily participates in reactions to form various heterocyclic compounds, which are of significant interest in drug discovery.

Diagram 2: General Reactivity of **3,4-Dimethoxyphenylglyoxal Hydrate**



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Caption: Reactivity of **3,4-Dimethoxyphenylglyoxal Hydrate**.

Spectroscopic Data

While detailed experimental spectra are not readily available in the public domain, predicted data and information from databases can provide insights into the spectroscopic characteristics of **3,4-Dimethoxyphenylglyoxal hydrate**.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	195.06518	136.7
[M+Na] ⁺	217.04712	145.7
[M-H] ⁻	193.05062	141.0
[M+NH ₄] ⁺	212.09172	156.4
[M+K] ⁺	233.02106	145.1
[M] ⁺	194.05735	141.6
Data from PubChemLite[4]		

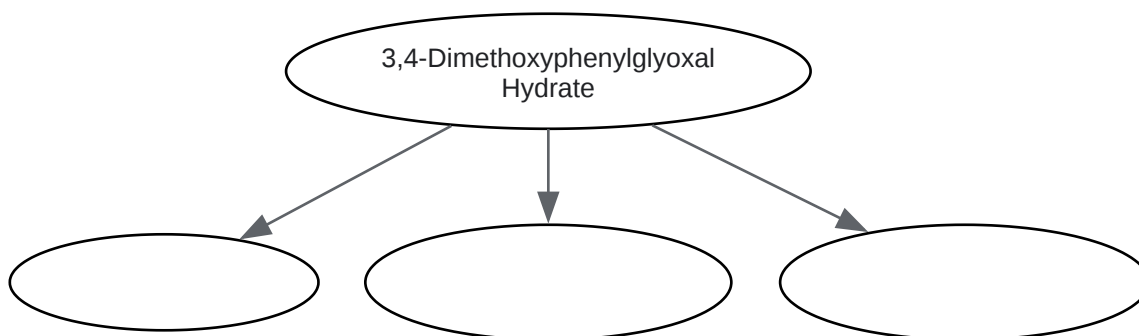
Biological Activity

The biological activity of **3,4-Dimethoxyphenylglyoxal hydrate** itself is not extensively documented in publicly available literature. However, its structural motifs are present in various biologically active molecules, and its derivatives have been investigated for their therapeutic potential, particularly as anticancer agents. The dimethoxybenzene moiety is a common feature in many natural and synthetic compounds with diverse pharmacological activities.

While no specific signaling pathways have been directly attributed to **3,4-Dimethoxyphenylglyoxal hydrate**, compounds with similar structural features, such as other polyphenols and their derivatives, are known to modulate various cellular signaling pathways. These can include pathways involved in cell proliferation, apoptosis, and inflammation, such as

the MAPK/ERK and PI3K/Akt pathways. Further research is required to elucidate the specific biological targets and mechanisms of action of **3,4-Dimethoxyphenylglyoxal hydrate**.

Diagram 3: Potential Areas of Biological Investigation



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Caption: Potential Biological Roles of **3,4-Dimethoxyphenylglyoxal Hydrate**.

Conclusion

3,4-Dimethoxyphenylglyoxal hydrate is a valuable chemical entity with established synthetic routes and significant potential for the development of novel compounds with therapeutic applications. While its own biological activity profile is yet to be fully characterized, its utility as a synthetic intermediate is clear. This guide provides a foundational understanding of its chemical properties and synthesis, highlighting the need for further research into its biological effects and mechanisms of action to fully exploit its potential in drug discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021896#3-4-dimethoxyphenylglyoxal-hydrate-chemical-properties]

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